4-Methylindoline

Catalog No.
S3311107
CAS No.
62108-16-1
M.F
C9H11N
M. Wt
133.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methylindoline

CAS Number

62108-16-1

Product Name

4-Methylindoline

IUPAC Name

4-methyl-2,3-dihydro-1H-indole

Molecular Formula

C9H11N

Molecular Weight

133.19 g/mol

InChI

InChI=1S/C9H11N/c1-7-3-2-4-9-8(7)5-6-10-9/h2-4,10H,5-6H2,1H3

InChI Key

BSRIUSPUGCAPHE-UHFFFAOYSA-N

SMILES

CC1=C2CCNC2=CC=C1

Canonical SMILES

CC1=C2CCNC2=CC=C1

4-Methylindoline, with the IUPAC name 4-methyl-1H-indole and a molecular formula of C₉H₉N, is a nitrogen-containing heterocyclic compound. It features a fused bicyclic structure consisting of a benzene ring and a pyrrole-like ring. The compound is typically a clear yellow to brown liquid at room temperature, with a melting point of approximately 5 °C and a boiling point of around 267 °C .

4-Methylindoline exhibits several notable chemical reactivity patterns:

  • Electrophilic Substitution: The compound can undergo electrophilic aromatic substitution primarily at the C3 position, which is significantly more reactive than benzene due to the electron-rich nature of the indole system .
  • Dehydrogenation: In the presence of catalysts such as platinum, 4-Methylindoline can be dehydrogenated to form 2-methylindole.
  • Reactions with Azides: It can react vigorously with azides in pyridine to yield various derivatives .

Several methods exist for synthesizing 4-Methylindoline:

  • Friedel-Crafts Alkylation: This method involves the alkylation of indole using methyl halides in the presence of a Lewis acid catalyst.
  • Cyclization Reactions: Starting from appropriate precursors such as anilines or phenols, cyclization can yield 4-Methylindoline through various condensation reactions.
  • Indole Derivatives: The synthesis can also involve modifying existing indole derivatives through methylation processes .

4-Methylindoline has several applications across different fields:

  • Chemical Reagent: It is used as a versatile reagent in organic synthesis for creating complex molecules.
  • Pharmaceuticals: Potential applications in drug development due to its biological activity make it an interesting candidate for further research.
  • Material Science: Its properties may lend themselves to applications in materials science and nanotechnology.

Interaction studies involving 4-Methylindoline have focused on its reactivity with various electrophiles and nucleophiles. These interactions can lead to the formation of diverse derivatives with potential applications in medicinal chemistry. The specific mechanisms and outcomes of these interactions are areas of ongoing research.

4-Methylindoline shares structural similarities with other compounds in the indole family. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Characteristics
IndoleC₈H₇NBasic structure of the indole family
2-MethylindoleC₉H₉NMethyl group at the second position; different reactivity
3-MethylindoleC₉H₉NMethyl group at the third position; different properties
5-MethylindoleC₉H₉NMethyl group at the fifth position; distinct reactivity
4-EthylindoleC₁₀H₁₁NEthyl group provides different steric effects

While all these compounds share a common indolic structure, 4-Methylindoline's unique placement of the methyl group significantly influences its chemical behavior and potential applications.

XLogP3

2.3

Dates

Modify: 2023-08-19

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